

Application Notes and Protocols: Preparing and Using T.E.R.M. Stock Solution

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | T.E.R.M. |
| CAS No.: | 138331-06-3 |
| Cat. No.: | B1179515 |

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Disclaimer: The term "T.E.R.M. stock solution" does not refer to a universally recognized standard reagent. The following application notes and protocols are based on a hypothetical formulation, where T.E.R.M. is an acronym for its components: Tris-HCl, EDTA, RNase Inhibitor, and Magnesium Chloride. This formulation is designed as a plausible buffer system for use in molecular biology experiments involving RNA.

Introduction

The integrity of RNA is paramount for success in a wide range of molecular biology applications, including quantitative real-time PCR (qRT-PCR), RNA sequencing (RNA-Seq), and in vitro translation. A key challenge in working with RNA is its susceptibility to degradation by ubiquitous ribonucleases (RNases). The hypothetical T.E.R.M. solution is a 10X stock solution designed to be a core component of working buffers where RNA stability is critical, such as in cell lysis for RNA extraction.

This document provides a detailed protocol for the preparation of the T.E.R.M. base stock solution (Tris, EDTA, and MgCl₂) and its subsequent supplementation with an RNase inhibitor to create a complete working solution for experimental use.

Data Presentation: Stock Solution Compositions

Quantitative data for the preparation of individual and combined stock solutions are presented below for clarity and reproducibility.

Table 1: Individual Component Stock Solutions

| Component | Stock Concentration | Molecular Weight | Mass for 1 L of Solution |
|---------------------------------|---------------------|------------------|--------------------------|
| Tris Base | 1 M | 121.14 g/mol | 121.14 g |
| EDTA Disodium Salt, Dihydrate | 0.5 M | 372.24 g/mol | 186.1 g[1][2] |
| Magnesium Chloride, Hexahydrate | 1 M | 203.30 g/mol | 203.3 g[3] |

Table 2: 10X T.E.M. Base Stock Solution (100 mL)

| Component Stock | Stock Concentration | Volume for 100 mL | Final 10X Concentration |
|-----------------------|---------------------|-------------------|-------------------------|
| 1 M Tris-HCl, pH 7.5 | 1 M | 10 mL | 100 mM |
| 0.5 M EDTA, pH 8.0 | 0.5 M | 2 mL | 10 mM |
| 1 M MgCl ₂ | 1 M | 2 mL | 20 mM |
| Nuclease-Free Water | N/A | 86 mL | N/A |

Table 3: 1X T.E.R.M. Working Solution (10 mL)

| Component | Stock Concentration | Volume for 10 mL | Final 1X Concentration |
|-----------------------|---------------------|------------------|------------------------|
| 10X T.E.M. Base Stock | 10X | 1 mL | 1X |
| RNase Inhibitor | 40 U/ μ L | 1 μ L | 40 U/mL |
| Nuclease-Free Water | N/A | 8.99 mL | N/A |

Experimental Protocols

Protocol 1: Preparation of Individual Component Stock Solutions

A. 1 M Tris-HCl (pH 7.5)

- Weigh 121.14 g of Tris base and transfer it to a 2 L beaker.[4]
- Add approximately 800 mL of nuclease-free water and a magnetic stir bar.[4]
- Place the beaker on a magnetic stirrer and allow the Tris base to dissolve completely.
- Immerse a calibrated pH meter probe into the solution.
- Slowly add concentrated hydrochloric acid (HCl) to the solution while monitoring the pH. Continue adding HCl dropwise until the pH reaches 7.5.
- Once the desired pH is stable, transfer the solution to a 1 L graduated cylinder.
- Adjust the final volume to 1 L with nuclease-free water.
- Sterilize the solution by autoclaving for 20 minutes at 15 psi on a liquid cycle.[5]
- Store at room temperature.[6]

B. 0.5 M EDTA (pH 8.0)

- Weigh 186.1 g of EDTA disodium salt dihydrate and transfer it to a 2 L beaker.[1][2]

- Add 800 mL of nuclease-free water and a magnetic stir bar.[1][2]
- Stir the mixture on a magnetic stirrer. The EDTA will not dissolve until the pH is adjusted.[1]
- Slowly add sodium hydroxide (NaOH) pellets or a 10 M NaOH solution while monitoring the pH.[1][2] Approximately 20 g of NaOH pellets are needed for 1 L.[2]
- Continue to add NaOH until the EDTA is fully dissolved and the pH is stable at 8.0.[1]
- Transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with nuclease-free water.[1]
- Sterilize by autoclaving. Store at room temperature.

C. 1 M MgCl₂

- Weigh 203.3 g of magnesium chloride hexahydrate (MgCl₂·6H₂O) and transfer it to a 1 L beaker.[3]
- Add approximately 800 mL of nuclease-free water and stir until the salt is completely dissolved.[3][7]
- Transfer the solution to a 1 L graduated cylinder.
- Adjust the final volume to 1 L with nuclease-free water.[7]
- Sterilize by autoclaving and store at room temperature.[3]

Protocol 2: Preparation of 10X T.E.M. Base Stock Solution

- In a sterile, nuclease-free 100 mL graduated cylinder, combine the following autoclaved stock solutions:
 - 10 mL of 1 M Tris-HCl, pH 7.5
 - 2 mL of 0.5 M EDTA, pH 8.0
 - 2 mL of 1 M MgCl₂

- Add 86 mL of nuclease-free water to bring the total volume to 100 mL.
- Transfer the solution to a sterile, nuclease-free bottle.
- Label as "10X T.E.M. Base Stock" and store at 4°C.

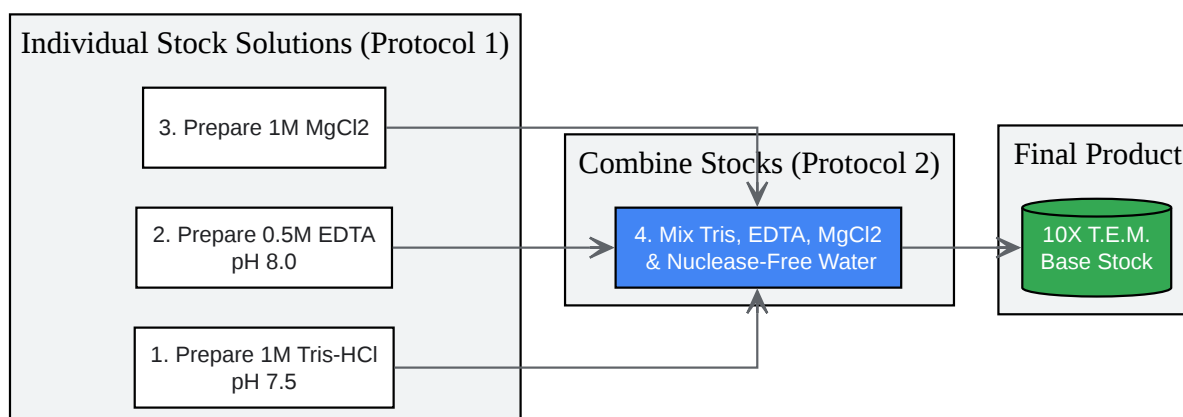
Protocol 3: Application in Cell Lysis for RNA Extraction

This protocol describes the use of **T.E.R.M.** as a component of a simple lysis buffer for the extraction of total RNA from cultured mammalian cells.

- Prepare 1X **T.E.R.M.** Lysis Buffer:
 - For each 1 mL of lysis buffer required, combine the following in a nuclease-free microcentrifuge tube on ice:
 - 100 µL of 10X T.E.M. Base Stock
 - 10 µL of 10% Tween® 20 (or other suitable detergent)
 - 1 µL of a commercial RNase inhibitor (e.g., 40 U/µL)
 - 889 µL of nuclease-free water
 - Mix gently by pipetting. Prepare this buffer fresh before each experiment.
- Cell Pellet Preparation:
 - Aspirate the culture medium from a confluent plate of cultured cells.
 - Wash the cells once with 1X phosphate-buffered saline (PBS).
 - Harvest the cells by trypsinization or by scraping.
 - Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C to pellet the cells.
 - Carefully aspirate and discard the supernatant.

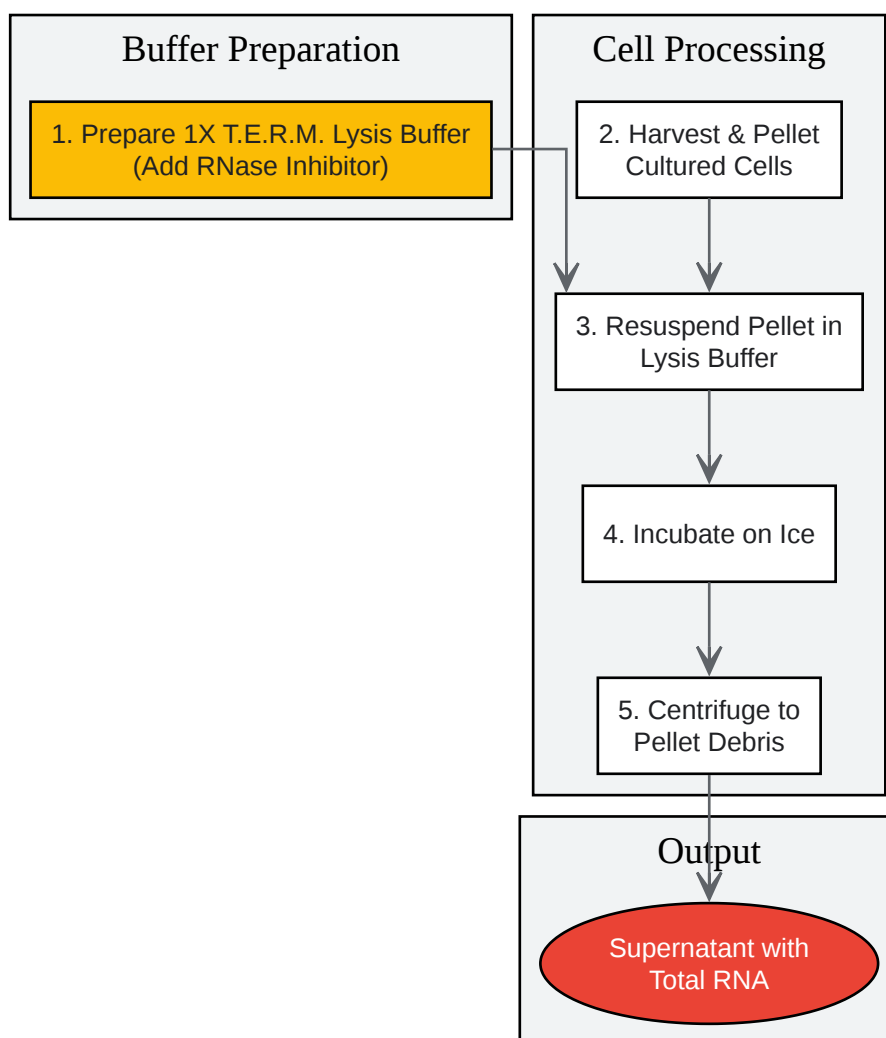
- Cell Lysis:
 - Resuspend the cell pellet in 1 mL of ice-cold 1X **T.E.R.M.** Lysis Buffer per 1-5 million cells.
 - Pipette the suspension up and down gently to lyse the cells.
 - Incubate the lysate on ice for 5-10 minutes.
- Lysate Clarification:
 - Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
- RNA Isolation:
 - Carefully transfer the supernatant, which contains the total RNA, to a new nuclease-free tube.
 - Proceed immediately with your chosen RNA purification method (e.g., phenol-chloroform extraction, column-based purification).

Mandatory Visualizations



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Caption: Workflow for preparing the 10X T.E.M. Base Stock Solution.



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Caption: Experimental workflow for cell lysis using **T.E.R.M.** Lysis Buffer.

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